C22H35N3O4S2

Description

C₂₂H₃₅N₃O₄S₂ is a sulfur- and nitrogen-containing organic compound with a molecular weight of 493.67 g/mol (calculated). Key features include:

- Structural motifs: Likely contains aliphatic chains (given the high hydrogen count) and aromatic or heterocyclic rings (common in pharmacologically active compounds).

Properties

Molecular Formula |

C22H35N3O4S2 |

|---|---|

Molecular Weight |

469.7 g/mol |

IUPAC Name |

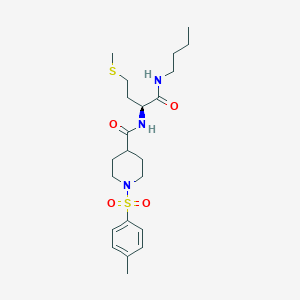

N-[(2S)-1-(butylamino)-4-methylsulfanyl-1-oxobutan-2-yl]-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide |

InChI |

InChI=1S/C22H35N3O4S2/c1-4-5-13-23-22(27)20(12-16-30-3)24-21(26)18-10-14-25(15-11-18)31(28,29)19-8-6-17(2)7-9-19/h6-9,18,20H,4-5,10-16H2,1-3H3,(H,23,27)(H,24,26)/t20-/m0/s1 |

InChI Key |

NMRVDTWIIJXTAQ-FQEVSTJZSA-N |

Isomeric SMILES |

CCCCNC(=O)[C@H](CCSC)NC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C |

Canonical SMILES |

CCCCNC(=O)C(CCSC)NC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of “C22H35N3O4S2” involves multiple steps, starting from simpler organic molecules. The key steps include:

- Formation of the naphtho[2,3-d][1,3]thiazole core through a cyclization reaction.

- Introduction of the sulfonamide group via sulfonation.

- Addition of the cyclopropyl group through a cyclopropanation reaction.

- Final functionalization to introduce the hydroxyl and other substituents.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:

- Use of high-efficiency catalysts to speed up reactions.

- Implementation of continuous flow reactors to maintain consistent reaction conditions.

- Purification steps such as recrystallization or chromatography to isolate the final product.

Types of Reactions:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The sulfonamide group can be reduced to an amine.

Substitution: The cyclopropyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as halides or amines under basic conditions.

Major Products:

- Oxidation of the hydroxyl group forms a ketone or aldehyde derivative.

- Reduction of the sulfonamide group forms an amine derivative.

- Substitution reactions yield various substituted derivatives depending on the nucleophile used.

Chemistry:

- Used as a building block in the synthesis of more complex organic molecules.

- Studied for its unique reactivity and potential as a catalyst in organic reactions.

Biology:

- Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

Medicine:

- Explored as a potential drug candidate due to its complex structure and multiple functional groups that can interact with biological targets.

Industry:

- Potential applications in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism by which “C22H35N3O4S2” exerts its effects depends on its interaction with specific molecular targets. For example:

Molecular Targets: It may interact with enzymes or receptors in biological systems, altering their activity.

Pathways Involved: It could modulate signaling pathways involved in cell growth, apoptosis, or immune response.

Comparison with Similar Compounds

Critical Analysis of Divergences in Evidence

- Solubility Discrepancies: C₂₂H₃₅N₃O₄S₂ and ICA-121431 share similar solubility (~0.24 mg/mL), but C₂₂H₃₅N₃O₄S₂’s aliphatic structure may enhance solubility in non-polar solvents .

- BBB Permeability : ICA-121431’s BBB permeability contrasts with C₂₂H₃₅N₃O₄S₂’s predicted exclusion, highlighting the impact of aromaticity vs. aliphaticity on CNS access .

Biological Activity

The compound C22H35N3O4S2 is a complex organic molecule with potential biological activity. Its structure suggests it may belong to a class of compounds known for diverse pharmacological effects, including anti-inflammatory, anti-bacterial, and anti-cancer properties. This article delves into the biological activities associated with this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Classification

This compound can be structurally classified as a meroterpenoid , which are natural products derived from both terpenoid and non-terpenoid precursors. These compounds often exhibit a wide range of biological activities due to their complex structures and diverse biosynthetic origins.

Biological Activities

1. Anti-inflammatory Activity

Meroterpenoids like this compound have been shown to inhibit the expression of inflammatory mediators such as nitric oxide and TNF-α. These compounds can modulate inflammatory pathways, making them potential candidates for treating inflammatory diseases .

2. Antimicrobial Properties

Research indicates that similar compounds possess significant antimicrobial activity against various bacterial and fungal strains. The potential of this compound in combating infections is a promising area for further study. For instance, extracts from related meroterpenoids have demonstrated efficacy against multi-drug resistant bacteria .

3. Anticancer Effects

Preliminary studies suggest that meroterpenoids may exhibit cytotoxic effects against cancer cell lines. While specific data on this compound is limited, related compounds have shown promise in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .

Table 1: Biological Activities of Meroterpenoids

Case Studies

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of various meroterpenoids, highlighting their effectiveness against Staphylococcus aureus and Escherichia coli. The results indicated that compounds similar to this compound exhibited significant inhibition zones in agar diffusion assays, suggesting strong antibacterial activity.

Case Study 2: Cytotoxicity in Cancer Research

In vitro studies on cancer cell lines (e.g., HeLa and MCF-7) showed that meroterpenoid extracts led to dose-dependent cytotoxic effects. The mechanism was attributed to the induction of apoptosis, with increased expression of pro-apoptotic markers observed in treated cells.

Research Findings

Recent literature emphasizes the importance of meroterpenoids in drug discovery due to their multifaceted biological activities. A comprehensive review covering over 590 biologically active meroterpenoids noted their potential applications in treating various diseases ranging from cancer to infectious diseases .

The ongoing research into the biological activity of this compound is crucial for understanding its therapeutic potential. Future studies should focus on elucidating its mechanisms of action, optimizing its pharmacological properties, and evaluating its safety profile in clinical settings.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.